molecular formula C19H11BrCl2INO3 B12477117 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide

5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide

Cat. No.: B12477117
M. Wt: 579.0 g/mol
InChI Key: WFQVZCHIQNOKGE-UHFFFAOYSA-N
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Description

5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide is a halogenated salicylanilide compound known for its diverse biological activities

Chemical Reactions Analysis

5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.

Common reagents used in these reactions include iodine, hydrogen peroxide, phosphorus trichloride, and xylene . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide involves the inhibition of key enzymes and pathways:

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide include:

Properties

Molecular Formula

C19H11BrCl2INO3

Molecular Weight

579.0 g/mol

IUPAC Name

5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide

InChI

InChI=1S/C19H11BrCl2INO3/c20-10-7-14(18(25)16(23)8-10)19(26)24-12-3-6-17(15(22)9-12)27-13-4-1-11(21)2-5-13/h1-9,25H,(H,24,26)

InChI Key

WFQVZCHIQNOKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)I)O)Cl)Cl

Origin of Product

United States

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